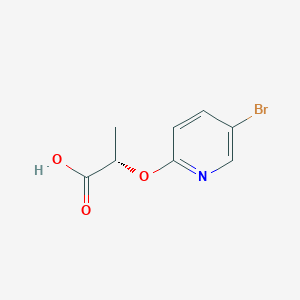
N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a quinoline ring and a dichlorophenyl group, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized through a series of reactions, starting from aniline derivatives and involving cyclization reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the reaction of the quinoline derivative with the dichlorophenyl compound to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
類似化合物との比較
- N-(3,5-dichlorophenyl)-2-(quinolin-2-ylthio)acetamide
- N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfinyl)acetamide
- N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfonyl)acetamide
Comparison: N-(3,5-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Compared to its sulfinyl and sulfonyl analogs, the sulfanyl derivative may exhibit different reactivity and bioactivity profiles. The thio derivative, on the other hand, shares similarities but differs in its sulfur oxidation state, affecting its overall properties.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)20-16(22)10-23-17-6-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYINZBGNGMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-methyl-4-propan-2-ylphenoxy)acetate](/img/structure/B2943900.png)

![N-(2,6-dimethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943905.png)
![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)


![Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2943911.png)
![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)


![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)
![3-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2943920.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)
